molecular formula C10H14FNO2S B4807528 1-(4-fluorophenyl)-N-isopropylmethanesulfonamide

1-(4-fluorophenyl)-N-isopropylmethanesulfonamide

Cat. No.: B4807528
M. Wt: 231.29 g/mol
InChI Key: HHNPMOXOHHONBR-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-N-isopropylmethanesulfonamide is a sulfonamide derivative characterized by a 4-fluorophenyl group attached to a methanesulfonamide backbone, with an isopropyl substituent on the nitrogen atom.

  • Molecular Formula: Inferred as C₁₀H₁₄FNO₂S (replacing bromine in the bromophenyl analog with fluorine) .
  • Molecular Weight: Estimated ~239.3 g/mol (based on bromophenyl analog: 292.19 g/mol minus bromine mass + fluorine mass).
  • Functional Groups: Sulfonamide (–SO₂NH–), fluorophenyl (electron-withdrawing), and isopropyl (bulky substituent).

Sulfonamides are widely used in pharmaceuticals, agrochemicals, and materials science due to their stability and bioactivity.

Properties

IUPAC Name

1-(4-fluorophenyl)-N-propan-2-ylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO2S/c1-8(2)12-15(13,14)7-9-3-5-10(11)6-4-9/h3-6,8,12H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHNPMOXOHHONBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)CC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-N-isopropylmethanesulfonamide typically involves the reaction of 4-fluoroaniline with methanesulfonyl chloride in the presence of a base, such as triethylamine, to form the intermediate 4-fluorophenylmethanesulfonamide. This intermediate is then reacted with isopropylamine to yield the final product. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or another suitable organic solvent

    Reaction Time: 2-4 hours

Industrial Production Methods

In an industrial setting, the production of 1-(4-fluorophenyl)-N-isopropylmethanesulfonamide can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-N-isopropylmethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products Formed

    Oxidation: Sulfone derivatives

    Reduction: Amines

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

Scientific Research Applications

  • Anticancer Research
    • 1-(4-fluorophenyl)-N-isopropylmethanesulfonamide has been investigated for its potential anticancer properties. Studies indicate that it may inhibit the growth of various cancer cell lines, including breast and lung cancers. The mechanism appears to involve the disruption of cell cycle progression and induction of apoptosis, although further research is required to clarify these pathways .
  • Anti-inflammatory Properties
    • The compound is also being explored for its anti-inflammatory effects. Its sulfonamide group may mimic natural substrates, enhancing binding affinity to specific enzymes involved in inflammatory processes. This mechanism could position it as a candidate for treating inflammatory diseases .
  • Antimicrobial Activity
    • Preliminary studies suggest that 1-(4-fluorophenyl)-N-isopropylmethanesulfonamide exhibits antimicrobial properties, potentially effective against resistant bacterial strains. Its efficacy in combination therapies with existing antibiotics is being evaluated to enhance treatment outcomes against multi-drug resistant pathogens .
  • Biochemical Probes
    • As a biochemical probe, this compound can be utilized in interaction studies to assess its binding affinity with various enzymes or receptors. Such studies are crucial for elucidating its pharmacological profile and understanding its therapeutic potential .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal highlighted the compound's ability to inhibit the growth of breast cancer cells while showing minimal toxicity to healthy cells. This selective toxicity suggests potential for use as a chemotherapeutic agent with fewer side effects compared to traditional treatments .

Case Study 2: Antimicrobial Resistance

Research focused on the antimicrobial properties of 1-(4-fluorophenyl)-N-isopropylmethanesulfonamide demonstrated significant inhibition against multi-drug resistant Staphylococcus aureus. Combination therapy with this compound and standard antibiotics showed enhanced efficacy, suggesting a promising avenue for treating resistant infections .

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-N-isopropylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. Additionally, the fluorophenyl group can enhance the compound’s binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Research Findings and Trends

  • Functional Group Impact : Sulfonamides generally exhibit higher metabolic stability than amides or thioureas due to resistance to hydrolysis .
  • Structural Rigidity : The isopropyl group in 1-(4-fluorophenyl)-N-isopropylmethanesulfonamide may restrict conformational flexibility, influencing receptor selectivity compared to less bulky analogs .

Biological Activity

1-(4-Fluorophenyl)-N-isopropylmethanesulfonamide, a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This compound is characterized by its unique structural features, which may confer specific pharmacological properties. In this article, we will explore the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound 1-(4-fluorophenyl)-N-isopropylmethanesulfonamide features a sulfonamide group attached to an isopropyl moiety and a para-fluorophenyl ring. The presence of the fluorine atom is significant as it may enhance the compound's lipophilicity and bioactivity.

Research indicates that sulfonamides can interact with various biological targets, including enzymes involved in metabolic pathways. The specific mechanism of action for 1-(4-fluorophenyl)-N-isopropylmethanesulfonamide has not been exhaustively characterized; however, sulfonamides are known to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This inhibition leads to bacteriostatic effects.

Antimicrobial Properties

Sulfonamides have historically been used as antibiotics. In vitro studies have demonstrated that derivatives similar to 1-(4-fluorophenyl)-N-isopropylmethanesulfonamide exhibit activity against various Gram-positive and Gram-negative bacteria. For instance:

  • Minimum Inhibitory Concentrations (MICs) : Compounds within this class have shown MIC values ranging from 1–50 μM against strains such as Staphylococcus aureus and Escherichia coli .
Bacterial StrainMIC (μM)
Staphylococcus aureus0.78
Enterococcus faecalis1.56
Escherichia coli6.9

These findings suggest that modifications to the sulfonamide structure can influence antibacterial potency.

Case Studies

Several studies have investigated the efficacy of sulfonamide derivatives in clinical settings:

  • Study on Methicillin-resistant Staphylococcus aureus (MRSA) : A derivative with similar structural characteristics was tested against MRSA strains, yielding an MIC of 2.5 μM . This highlights the potential utility of such compounds in treating resistant bacterial infections.
  • In Vivo Efficacy : In animal models, compounds with similar scaffolds have demonstrated significant reductions in bacterial load and associated inflammation when administered during infection challenges .

Therapeutic Applications

The biological activities of 1-(4-fluorophenyl)-N-isopropylmethanesulfonamide suggest several potential therapeutic applications:

  • Antimicrobial Therapy : Given its activity against resistant bacterial strains, this compound could be explored as a treatment option for infections caused by resistant pathogens.
  • Cancer Research : Sulfonamides have also been investigated for their anti-cancer properties due to their ability to inhibit certain metabolic pathways crucial for tumor growth .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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